N-Benzyl-N,N-diethylethanaminium tetrahydroborate
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Overview
Description
N-Benzyl-N,N-diethylethanaminium tetrahydroborate is a quaternary ammonium compound with the molecular formula C13H22N.BH4. It is commonly used in organic synthesis and various chemical reactions due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-N,N-diethylethanaminium tetrahydroborate can be synthesized through the reaction of N-benzyl-N,N-diethylethanaminium iodide with sodium borohydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the tetrahydroborate ion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,N-diethylethanaminium tetrahydroborate undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in organic synthesis, reducing carbonyl compounds to alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the tetrahydroborate ion acts as a nucleophile.
Common Reagents and Conditions
Reduction: Common reagents include carbonyl compounds such as aldehydes and ketones. The reaction is typically carried out in an inert solvent like THF at low temperatures.
Substitution: Reagents include alkyl halides or other electrophiles.
Major Products Formed
Reduction: The major products are alcohols formed from the reduction of carbonyl compounds.
Substitution: The major products are substituted ammonium compounds where the tetrahydroborate ion has been replaced by another nucleophile.
Scientific Research Applications
N-Benzyl-N,N-diethylethanaminium tetrahydroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of N-Benzyl-N,N-diethylethanaminium tetrahydroborate involves the transfer of the tetrahydroborate ion to the target molecule. This transfer can result in the reduction of carbonyl compounds to alcohols or the substitution of the tetrahydroborate ion with another nucleophile. The molecular targets and pathways involved depend on the specific reaction and the target molecule .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N,N-diethylethanaminium iodide: A quaternary ammonium salt used as a phase transfer catalyst.
Benzyltriethylammonium iodide: Another quaternary ammonium compound with similar properties and applications
Uniqueness
N-Benzyl-N,N-diethylethanaminium tetrahydroborate is unique due to its tetrahydroborate ion, which imparts reducing properties not found in similar quaternary ammonium compounds. This makes it particularly useful in organic synthesis and reduction reactions .
Properties
IUPAC Name |
benzyl(triethyl)azanium;boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N.BH4/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H4/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUOUMWSARGLNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH4-].CC[N+](CC)(CC)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26BN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85874-45-9 |
Source
|
Record name | Benzyltriethylammonium Borohydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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